![molecular formula C7H5BrN2O B6309336 7-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one CAS No. 1935538-95-6](/img/structure/B6309336.png)

7-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

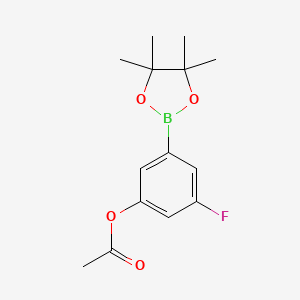

“7-Bromo-1H-pyrrolo[3,4-c]pyridin-3(2H)-one” is a chemical compound . It is a derivative of pyrrolopyridine, a heterocyclic organic compound .

Synthesis Analysis

The synthesis of pyrrolopyridine derivatives, including “7-Bromo-1H-pyrrolo[3,4-c]pyridin-3(2H)-one”, has been a subject of research . Various synthetic strategies and approaches have been reported in the literature .Physical and Chemical Properties Analysis

The physical and chemical properties of “7-Bromo-1H-pyrrolo[3,4-c]pyridin-3(2H)-one” are not explicitly available in the search results .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocycles

A noteworthy application involves the development of synthetic methodologies for constructing complex heterocycles. For instance, Alekseyev et al. (2015) detailed a simple synthesis of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks via Fischer indole cyclization, highlighting the utility of this scaffold in building valuable heterocycles from available materials (Alekseyev, Amirova, & Terenin, 2015). Similarly, Wang et al. (2016) synthesized 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, demonstrating its importance as an intermediate for biologically active compounds (Wang et al., 2016).

Pharmacological Applications

Chamakuri et al. (2016) synthesized a series of 7-azaindazole-chalcone derivatives from 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde and evaluated their analgesic and anti-inflammatory activities. Certain derivatives demonstrated excellent anti-inflammatory and analgesic activities, indicating the potential of this scaffold in drug discovery (Chamakuri, Murthy Muppavarapu, & Yellu, 2016).

Biological Evaluation of Heterocyclic Compounds

Liu et al. (2016) designed and synthesized novel 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors, showcasing the therapeutic potential of these scaffolds in targeting c-Met kinase for cancer treatment (Liu et al., 2016).

Material Science Applications

Zhang and Tieke (2008) described the synthesis of polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit, demonstrating their strong fluorescence and potential use in organic electronics (Zhang & Tieke, 2008).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of 7-Bromo-1H-pyrrolo[3,4-c]pyridin-3(2H)-one, also known as 7-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one, are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .

Mode of Action

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Biochemical Pathways

The compound affects the FGF–FGFR axis, which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s interaction with its targets leads to changes in these pathways, potentially altering cellular functions and contributing to its therapeutic effects.

Pharmacokinetics

It is known that the compound has a low molecular weight , which could be beneficial for its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These molecular and cellular effects could contribute to its potential use in cancer therapy.

Biochemische Analyse

Biochemical Properties

7-Bromo-1H-pyrrolo[3,4-c]pyridin-3(2H)-one plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are critical in cell signaling pathways involved in cell proliferation, differentiation, and survival . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with varying degrees of efficacy . These interactions are primarily through binding to the tyrosine kinase domain of the receptors, leading to the inhibition of downstream signaling pathways.

Cellular Effects

The effects of 7-Bromo-1H-pyrrolo[3,4-c]pyridin-3(2H)-one on various cell types have been studied extensively. In cancer cells, particularly breast cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, suggesting its potential as an anti-metastatic agent . The compound influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and proliferation .

Molecular Mechanism

At the molecular level, 7-Bromo-1H-pyrrolo[3,4-c]pyridin-3(2H)-one exerts its effects by binding to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the receptor’s cytoplasmic tail, blocking the activation of downstream signaling pathways . The compound’s ability to inhibit FGFRs is attributed to its structural compatibility with the ATP-binding pocket, allowing it to compete effectively with ATP.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Bromo-1H-pyrrolo[3,4-c]pyridin-3(2H)-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its efficacy may decrease over extended periods due to potential degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and migration, with no significant development of resistance in the short term .

Dosage Effects in Animal Models

The effects of 7-Bromo-1H-pyrrolo[3,4-c]pyridin-3(2H)-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety in potential therapeutic applications.

Metabolic Pathways

7-Bromo-1H-pyrrolo[3,4-c]pyridin-3(2H)-one is involved in several metabolic pathways, primarily through its interactions with FGFRs . The compound’s metabolism may involve phase I and phase II reactions, including oxidation and conjugation, to enhance its solubility and facilitate excretion

Transport and Distribution

Within cells and tissues, 7-Bromo-1H-pyrrolo[3,4-c]pyridin-3(2H)-one is transported and distributed through passive diffusion and active transport mechanisms . The compound may interact with specific transporters and binding proteins that facilitate its uptake and localization within target cells . Its distribution is influenced by factors such as tissue perfusion and the presence of binding sites.

Subcellular Localization

The subcellular localization of 7-Bromo-1H-pyrrolo[3,4-c]pyridin-3(2H)-one is primarily within the cytoplasm, where it interacts with FGFRs . The compound may also localize to other cellular compartments, such as the nucleus, depending on its interactions with specific biomolecules . Post-translational modifications and targeting signals may play a role in directing the compound to its specific sites of action.

Eigenschaften

IUPAC Name |

7-bromo-1,2-dihydropyrrolo[3,4-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-6-3-9-1-5-4(6)2-10-7(5)11/h1,3H,2H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZZIDRUKYVXPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=NC=C2C(=O)N1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino}propanoic acid](/img/structure/B6309255.png)

amino}propanoic acid](/img/structure/B6309257.png)

amino}propanoic acid](/img/structure/B6309263.png)

![3-{[(Tert-butoxy)carbonyl][2-(diethylamino)ethyl]amino}propanoic acid](/img/structure/B6309267.png)

![3-{[(Tert-butoxy)carbonyl][3-(morpholin-4-yl)propyl]amino}propanoic acid](/img/structure/B6309273.png)

amino}propanoic acid](/img/structure/B6309276.png)

![Diethyl 1-[2-(2-chlorophenyl)-2-oxoethyl]triazole-4,5-dicarboxylate](/img/structure/B6309283.png)

amino}propanoic acid](/img/structure/B6309305.png)

![4-[(8,8-Dioxido-2,4-dioxo-8-thia-1,3-diazaspiro[45]dec-3-yl)methyl]benzoicacid](/img/structure/B6309312.png)

![Dimethyl 1-[2-(3-chloro-4-ethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6309320.png)